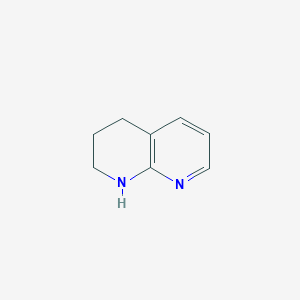

1,2,3,4-Tetrahydro-1,8-naphthyridine

概要

説明

1,2,3,4-Tetrahydro-1,8-naphthyridine is a bicyclic amine featuring a partially hydrogenated 1,8-naphthyridine core. Its structure combines a pyridine ring fused with a partially saturated six-membered ring, conferring unique electronic and steric properties. This compound serves as a versatile intermediate in medicinal chemistry and catalysis.

準備方法

Traditional Friedländer Condensation

The Friedländer condensation represents one of the earliest methods for synthesizing 1,8-naphthyridine precursors, which are subsequently reduced to tetrahydro derivatives. This two-component reaction involves the acid- or base-catalyzed cyclization of 2-aminonicotinaldehyde (1 ) with ketones (2 ) to yield fully aromatic 1,8-naphthyridines (3 ) (Scheme 1) . For example, reacting 1 with 3-acetylpentane-2,4-dione (29 ) in ethanol under potassium hydroxide catalysis produces 1,8-naphthyridine (4 ) and 2-methyl-1,8-naphthyridine (29 ) .

Limitations and Challenges

-

Harsh Conditions : The reaction typically requires strong acids (e.g., polyphosphoric acid) or bases, limiting functional group compatibility .

-

Regiochemical Control : Competing pathways often lead to mixtures of regioisomers, necessitating tedious chromatographic separations .

-

Scalability : Purification challenges on large scales arise from byproduct formation and low yields (often <50%) .

Horner–Wadsworth–Emmons (HWE) Olefination

A modern alternative to the Friedländer method involves the HWE reaction, which enables direct access to tetrahydro-1,8-naphthyridines without requiring post-synthesis hydrogenation. This approach utilizes diphosphorylated intermediates such as 7 , synthesized via lithiation of tert-butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (8 ) followed by phosphorylation with diethyl chlorophosphate (Scheme 2) .

Key Steps and Optimization

-

Lithiation and Phosphorylation : Treatment of 8 with s-BuLi at −42°C generates a stabilized anion, which reacts with diethyl chlorophosphate to form 9 in high yield .

-

Olefination : Reaction of 7 with aldehydes (e.g., 5 ) under basic conditions (6 equiv KOtBu) produces olefins (e.g., 15 ) in 93% yield with 94:5 E/Z selectivity .

-

Reduction : Hydrogenation of 15 using Pd/C or Rh/C affords tetrahydro-1,8-naphthyridines (16 ) with full saturation of the olefin and naphthyridine rings .

Advantages Over Traditional Methods

-

Functional Group Tolerance : Mild conditions preserve acid- or base-sensitive groups .

-

Stereochemical Control : High E-selectivity minimizes isomer separation .

-

Scalability : Avoids chromatographic purification, enabling kilogram-scale synthesis .

Catalytic Hydrogenation of Aromatic 1,8-Naphthyridines

Post-synthesis reduction of fully aromatic 1,8-naphthyridines represents a complementary route. For example, hydrogenation of 4 using 5% rhodium on carbon (Rh/C) under H₂ pressure selectively saturates the pyridine ring to yield tert-butyl 3-(1,2,3,4-tetrahydro-1,8-naphthyridin-8-yl)propanoate (16 ) .

Reaction Conditions and Selectivity

-

Catalyst Choice : Rh/C outperforms Pd/C or Pt/C in avoiding over-reduction or dehydrogenation side reactions .

-

Solvent Effects : Methanol or ethanol enhances hydrogen uptake compared to aprotic solvents .

-

Temperature : Moderate temperatures (50–80°C) balance reaction rate and selectivity .

Wittig Olefination and Limitations

Earlier routes employed Wittig reactions between phosphonium salts (e.g., 4 ) and aldehydes (e.g., 5 ). However, this method faces practical challenges:

-

Phosphonium Salt Synthesis : Multi-step preparation of 4 (6 steps including partial saturation) complicates scalability .

-

Byproduct Management : Triphenylphosphine oxide formation necessitates extensive purification .

Comparative Analysis of Methods

| Method | Starting Materials | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Friedländer Condensation | 2-Aminonicotinaldehyde + Ketones | 30–50 | Simple two-component reaction | Harsh conditions, poor regiocontrol |

| HWE Olefination | Diphosphorylated Intermediate + Aldehyde | 85–93 | High stereoselectivity, no chromatography | Requires anhydrous conditions |

| Catalytic Hydrogenation | Aromatic 1,8-Naphthyridine | 70–90 | Compatible with diverse substituents | Requires high-pressure H₂ equipment |

| Wittig Reaction | Phosphonium Salt + Aldehyde | 60–75 | Rapid olefin formation | Byproduct removal challenges |

化学反応の分析

Types of Reactions

1,2,3,4-Tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 1,8-naphthyridine. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

Reduction: Further reduction can lead to the formation of fully saturated naphthyridine derivatives.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: 1,8-Naphthyridine.

Reduction: Fully saturated naphthyridine derivatives.

Substitution: Alkylated or acylated derivatives of this compound.

科学的研究の応用

1,2,3,4-Tetrahydro-1,8-naphthyridine has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Medicine: This compound has potential as a scaffold for the development of pharmaceuticals, particularly in the design of antibacterial and anticancer agents.

Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

作用機序

The mechanism of action of 1,2,3,4-tetrahydro-1,8-naphthyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with active sites or allosteric sites on target proteins.

類似化合物との比較

Structural Isomerism and Reactivity

1,8-Naphthyridine derivatives are compared with positional isomers (e.g., 1,5-, 1,6-, and 1,7-naphthyridines) based on hydrogenation outcomes:

Key Insight : The 1,8-isomer exhibits superior regioselectivity in hydrogenation compared to 1,7-naphthyridine, which forms a mixture due to competing saturation pathways.

Pharmacological and Application Profiles

生物活性

1,2,3,4-Tetrahydro-1,8-naphthyridine (THN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of THN and its derivatives, focusing on their pharmacological potential and mechanisms of action.

Chemical Structure and Synthesis

This compound belongs to the naphthyridine family, characterized by a fused bicyclic structure containing nitrogen atoms. The synthesis of THN can be achieved through various methods, including catalytic hydrogenation of 1,8-naphthyridine derivatives and novel synthetic routes such as the Horner-Wadsworth-Emmons reaction . Recent advancements have enabled automated and modular synthesis techniques that improve yield and scalability .

1. Antimicrobial Activity

THN derivatives have demonstrated notable antimicrobial properties against various pathogens. Studies have shown that certain THN compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine derivatives were synthesized and evaluated for antibacterial activity, revealing promising results against resistant bacterial strains .

2. Anticancer Properties

THN compounds have been explored for their anticancer potential. Research indicates that certain derivatives can induce apoptosis in cancer cells through mechanisms such as DNA intercalation and modulation of cell cycle regulators . For example, aaptamine derivatives from naphthyridine sources exhibited significant cytotoxic effects on various cancer cell lines with IC50 values ranging from 10.47 to 15.03 μg/mL .

3. Neurological Effects

The naphthyridine scaffold has been implicated in neurological research, particularly concerning its potential in treating disorders such as Alzheimer's disease and depression. Some studies suggest that THN derivatives may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

4. Anti-inflammatory Activity

THN has also been associated with anti-inflammatory effects. Certain derivatives have shown the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 in experimental models of inflammation . This property highlights the therapeutic potential of THN in managing inflammatory diseases.

Case Studies

Several case studies illustrate the biological efficacy of THN:

- Study on Anticancer Activity : Aaptamine and its analogs were tested against multiple human cancer cell lines (e.g., HeLa, MDA-MB-231). Results indicated that these compounds induced apoptosis via a p53-independent pathway while inhibiting XIAP expression .

- Antimicrobial Evaluation : A series of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine derivatives were synthesized and screened against Staphylococcus aureus and Escherichia coli. The results showed effective inhibition at low concentrations .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are available for preparing 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives, and how do they compare in efficiency?

- Answer: Two prominent methods include:

- Horner–Wadsworth–Emmons (HWE) approach : Used to synthesize 7-alkyl-substituted derivatives as arginine mimetics. This method offers modularity for introducing alkyl groups at the 7-position, achieving yields >70% under optimized conditions .

- Catalytic hydrogenation : Reduction of 1,8-naphthyridines using Pd/C or BH₃, yielding 35–44% of the tetrahydro product. While less selective, it is suitable for non-functionalized substrates .

- Comparison: The HWE method is more versatile for functionalization, while hydrogenation is simpler for unsubstituted scaffolds.

Q. How can regioselectivity be controlled during the functionalization of 1,8-naphthyridine derivatives?

- Answer : Regioselectivity in cross-coupling reactions (e.g., palladium-catalyzed) depends on halogen positioning. For example, 3,6-dibromo-2,7-dichloro-1,8-naphthyridine allows selective substitution at the 3- and 6-positions using Suzuki-Miyaura couplings, enabling tetraaryl derivatives for optoelectronic studies .

Q. What spectroscopic and computational tools are recommended for characterizing this compound derivatives?

- Answer :

- NMR/IR : Essential for confirming substitution patterns and hydrogenation success (e.g., loss of aromatic proton signals in -NMR) .

- DFT calculations : Used to predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental optical data for tetraaryl derivatives .

Advanced Research Questions

Q. How can enantioselective synthesis of 1,2,3,4-tetrahydro-1,8-naphthyridines be achieved?

- Answer : Asymmetric hydrogenation using chiral catalysts like HB(C₆F₅)₂ with (S)-L*1a achieves up to 74% enantiomeric excess (ee) for 2,7-disubstituted naphthyridines. Key factors include aryl/alkyl substitution at R1/R2 to stabilize transition states .

Q. What strategies optimize antitumor activity in 1,8-naphthyridine derivatives?

- Answer :

- Substituent engineering : Conjugation of 4-tolyl or 4-bromophenyl groups to the naphthyridine core enhances cytotoxicity against MCF7 cells (IC₅₀: 1.47–1.68 μM) by improving membrane permeability and target binding .

- Scaffold rigidity : Spirocyclic derivatives synthesized via automated flow chemistry show improved 3D diversity and metabolic stability, critical for drug discovery .

Q. How does continuous flow chemistry enhance the synthesis of spirocyclic 1,8-THN derivatives?

- Answer : Photoredox-catalyzed hydroaminoalkylation (HAA) in flow systems enables:

- Automated annulation : Primary amines react with halogenated vinyl pyridines to form α-alkylated or spirocyclic products in a single step, reducing purification needs .

- Scalability : Achieves gram-scale synthesis with >90% purity, bypassing traditional multi-step bottlenecks .

Q. What computational approaches predict the pharmacokinetic properties of 1,8-naphthyridine-based therapeutics?

- Answer :

- In silico ADMET : Tools like SwissADME predict solubility, blood-brain barrier permeability, and CYP450 interactions. For example, carboxamide derivatives show favorable logP values (<3) for oral bioavailability .

- PASS analysis : Identifies anti-Parkinson’s potential by mapping structural motifs to known bioactive scaffolds .

Q. How do reaction mechanisms differ between thermal and catalytic cyclization routes for 1,8-THN synthesis?

- Answer :

- Thermal cyclization (e.g., NaNH₂/PhMe): Proceeds via radical intermediates, often requiring harsh conditions (180°C) and yielding <40% due to side reactions .

- Catalytic cyclization (e.g., Pd/acid systems): Utilizes o-azidobenzaldehyde and aza-enynes to form fused naphthyridines via nitrene insertion, achieving higher regiocontrol and yields (up to 88%) .

特性

IUPAC Name |

1,2,3,4-tetrahydro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-3-7-4-2-6-10-8(7)9-5-1/h1,3,5H,2,4,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZVGQCBSJLDDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NC1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70516325 | |

| Record name | 1,2,3,4-Tetrahydro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13623-87-5 | |

| Record name | 1,2,3,4-Tetrahydro-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13623-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-1,8-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。